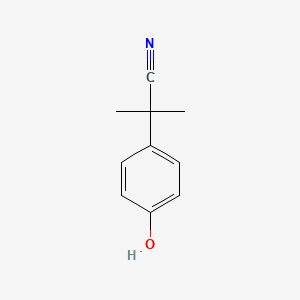

2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Description

BenchChem offers high-quality 2-(4-Hydroxyphenyl)-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxyphenyl)-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,7-11)8-3-5-9(12)6-4-8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCPSAEFOSSDVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560055 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55770-61-1 | |

| Record name | 2-(4-Hydroxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1): Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile (CAS: 55770-61-1), a pivotal chemical intermediate in the synthesis of advanced pharmaceutical compounds. We will delve into its fundamental physicochemical and spectroscopic properties, explore a logical synthesis pathway with a detailed experimental protocol, and discuss its critical applications, particularly in the development of kinase inhibitors for oncological research. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile building block.

Chemical Identity and Core Properties

2-(4-hydroxyphenyl)-2-methylpropanenitrile is a bifunctional molecule featuring a reactive nitrile group and a phenolic hydroxyl group. This unique combination makes it a valuable synthon for introducing a dimethyl-cyanomethyl moiety onto a phenolic scaffold.

Proper identification is crucial for regulatory compliance and scientific accuracy. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 55770-61-1 | [1][2][3] |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile | [2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.2 g/mol | [1][4] |

| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)O | [1][2] |

| InChI Key | XCPSAEFOSSDVFC-UHFFFAOYSA-N | [1] |

| Synonyms | 2-(4-Hydroxy-phenyl)-2-Methyl-propionitrile | [1] |

The physical properties of the compound dictate its handling, storage, and reaction conditions. It is typically supplied as a solid with high purity, suitable for sensitive downstream applications.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥96-98% | [2][4] |

| Storage | Sealed in a dry environment at room temperature |

Spectroscopic Profile (Theoretical)

-

Mass Spectrometry (MS): The monoisotopic mass is 161.0841 u. In electron ionization (EI-MS), the molecular ion peak (M⁺) at m/z = 161 would be expected. Key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to yield a fragment at m/z = 146, or the loss of hydrogen cyanide (HCN) to produce a fragment at m/z = 134.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by its key functional groups.

-

A sharp, medium-intensity absorption band is expected in the 2200-2300 cm⁻¹ region, which is characteristic of the C≡N (nitrile) stretching vibration.[5]

-

A broad, strong band will appear in the 3200-3600 cm⁻¹ range, corresponding to the O-H (hydroxyl) stretching vibration.

-

Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and aromatic C=C ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A sharp singlet integrating to 6H would appear in the upfield region (approx. 1.6-1.8 ppm), corresponding to the two chemically equivalent methyl groups.

-

The aromatic protons will present as a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring, with two doublets in the range of 6.8-7.5 ppm, each integrating to 2H.

-

A broad singlet for the phenolic hydroxyl proton (OH) would be observed, with its chemical shift being highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

An upfield signal (approx. 25-30 ppm) for the two equivalent methyl carbons.

-

A signal for the quaternary carbon attached to the nitrile and phenyl groups.

-

A signal in the far downfield region (approx. 118-125 ppm) for the nitrile carbon (C≡N).

-

Four distinct signals in the aromatic region (approx. 115-160 ppm) corresponding to the four unique carbon environments of the phenyl ring.

-

-

Synthesis and Reactivity

Understanding the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile is key to appreciating its role as an intermediate. A common and logical approach involves a variation of the Strecker synthesis or direct cyanohydrin formation followed by substitution, starting from a readily available ketone.

The synthesis can be envisioned as a two-step process starting from 4-hydroxyacetophenone. This choice is based on the commercial availability of the starting material and the well-established reliability of cyanohydrin chemistry.

Caption: Proposed synthesis from 4-hydroxyacetophenone.

This protocol describes a robust laboratory-scale synthesis. Causality: The use of an acid catalyst (like H₂SO₄ or an Amberlyst resin) is critical to protonate the ketone's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the cyanide nucleophile. The reaction is performed in a well-ventilated fume hood due to the extreme toxicity of hydrogen cyanide.

Materials:

-

4-Hydroxyacetophenone

-

Sodium Cyanide (NaCN)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 13.6 g (0.1 mol) of 4-hydroxyacetophenone in 100 mL of diethyl ether.

-

Cyanide Solution: In a separate beaker, carefully dissolve 7.35 g (0.15 mol) of sodium cyanide in 30 mL of water.

-

Addition: Cool the flask containing the ketone solution to 0-5 °C using an ice bath. Slowly add the sodium cyanide solution to the flask with vigorous stirring over 30 minutes.

-

Acidification (Critical Step): While maintaining the temperature at 0-5 °C, add a solution of 8.8 mL (0.16 mol) of concentrated sulfuric acid in 25 mL of water dropwise from the dropping funnel over 1 hour. This in-situ generation of HCN requires extreme caution. The entire procedure must be conducted in a certified chemical fume hood.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product as a solid.

Applications in Drug Discovery and Development

The true value of 2-(4-hydroxyphenyl)-2-methylpropanenitrile lies in its utility as a versatile intermediate. Its structure is a recurring motif in a variety of biologically active molecules.

-

Kinase Inhibitor Synthesis: The most significant application is in the synthesis of advanced kinase inhibitors. It serves as a key intermediate for quinoline-based inhibitors targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] The nitrile and phenyl groups provide the necessary scaffold for building more complex heterocyclic systems. For example, the 4-aminophenyl derivative of this compound is a direct precursor in the synthesis of potent PI3K/mTOR inhibitors.[6]

-

Scaffold for Medicinal Chemistry: The molecule provides a robust platform for further chemical modification.

-

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, opening pathways to a vast array of derivatives.

-

The phenolic hydroxyl group is a handle for introducing diversity through ether or ester linkages, allowing for the fine-tuning of a drug candidate's solubility, metabolic stability, and target-binding properties.

-

Safety and Handling

Due to its chemical nature, 2-(4-hydroxyphenyl)-2-methylpropanenitrile must be handled with appropriate care. The primary concern is its classification as a nitrile, which can be metabolized to release cyanide.

| Safety Aspect | Information | Source |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

Handling Recommendations:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Use standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid creating dust.

-

In case of accidental exposure, follow the precautionary statements and seek immediate medical attention.

References

- Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 476(2), 932.

-

ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

-

European Patent Office. (n.d.). EP0080700A1 - A process for producing nitrile compounds. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile 96% | CAS: 55770-61-1 | AChemBlock [achemblock.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile , 98% , 55770-61-1 - CookeChem [cookechem.com]

- 5. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

2-(4-Hydroxyphenyl)-2-methylpropanenitrile molecular weight

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application

Abstract: This technical guide provides a comprehensive overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a key intermediate in contemporary drug discovery and development. The document details the compound's fundamental physicochemical properties, outlines a robust and reproducible synthetic pathway, and presents validated analytical methodologies for its characterization and quality control. By grounding theoretical principles in practical, field-proven protocols, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of complex molecular entities, particularly in the domain of kinase inhibitor development.

2-(4-Hydroxyphenyl)-2-methylpropanenitrile (CAS No. 55770-61-1) is a specialized organic compound whose structure is of significant interest to the pharmaceutical industry. Its unique combination of a phenolic hydroxyl group, a quaternary carbon center, and a nitrile moiety makes it a versatile building block. Specifically, it has emerged as a critical intermediate in the synthesis of advanced kinase inhibitors, such as those targeting the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1]

The rationale for its utility lies in its ability to introduce a specific pharmacophore—a dimethyl-substituted carbon adjacent to an aromatic ring—which can impart desirable steric and electronic properties to a final drug candidate, influencing factors like target binding affinity and metabolic stability. This guide provides an in-depth exploration of this molecule, from its core properties to its synthesis and analysis, designed to empower scientific professionals to utilize it effectively in their research and development endeavors.

Core Physicochemical Properties

A thorough understanding of a compound's properties is the bedrock of its successful application. The key physicochemical data for 2-(4-hydroxyphenyl)-2-methylpropanenitrile are summarized below.

| Property | Value | Source |

| CAS Number | 55770-61-1 | [2][3] |

| Molecular Formula | C₁₀H₁₁NO | [2][3] |

| Molecular Weight | 161.20 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C#N)C1=CC=C(C=C1)O | [2] |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 44 Ų | [2] |

Synthesis and Purification: A Validated Approach

The synthesis of α-arylpropanenitriles can be approached through several routes. The protocol described herein is a robust and scalable method adapted from established principles of organic synthesis, designed for high purity and yield.

Synthetic Rationale and Workflow

The chosen synthetic strategy involves the reaction of a readily available ketone precursor, 4-hydroxyacetophenone, with a cyanide source. This approach, a variant of the Strecker synthesis, is efficient and provides a direct route to the desired quaternary carbon center. The workflow ensures that each step can be monitored and validated, adhering to the principle of a self-validating protocol.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-(4-hydroxyphenyl)-2-methylpropanenitrile from 4-hydroxyacetophenone.

Materials:

-

4-hydroxyacetophenone

-

Acetone cyanohydrin (stabilized)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 2M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for chromatography

-

Ethyl acetate/Hexanes solvent system

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 10.0 g of 4-hydroxyacetophenone in 100 mL of dichloromethane.

-

Base Addition: Add 1.2 equivalents of powdered sodium hydroxide. Stir the suspension vigorously for 15 minutes at room temperature. The base acts as a catalyst.

-

Cyanide Addition: Cool the mixture to 0°C using an ice bath. Slowly add 1.5 equivalents of acetone cyanohydrin dropwise over 30 minutes.

-

Causality Note: Acetone cyanohydrin serves as a safer and more manageable source of cyanide compared to alternatives like HCN gas.[4] The slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of 2M HCl at 0°C. Stir for 20 minutes. This step neutralizes the base and hydrolyzes intermediate species.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol: Purification by Column Chromatography

-

Column Preparation: Prepare a silica gel column using a 30:70 mixture of ethyl acetate and hexanes as the mobile phase.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

-

Elution: Elute the column with the ethyl acetate/hexanes mobile phase. Collect fractions based on TLC analysis.

-

Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield 2-(4-hydroxyphenyl)-2-methylpropanenitrile as a solid.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical characterization is non-negotiable in drug development. A multi-pronged approach using chromatography and spectroscopy provides a self-validating system to confirm the identity, purity, and structure of the synthesized compound.

Caption: Integrated workflow for analytical characterization.

Protocol: Purity Determination by HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for quantifying the purity of small organic molecules due to its high resolution and sensitivity.[5]

-

System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve 1 mg of compound in 1 mL of acetonitrile.

Acceptance Criteria: Purity should be ≥95% for use in subsequent research applications.

Protocol: Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) directly measures the molecular weight of the compound, providing unambiguous confirmation of its identity.[6]

-

System: Waters ACQUITY UPLC with SQ Detector 2 or equivalent

-

Column: C18 reverse-phase, 2.1 x 50 mm, 1.7 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.5 mL/min

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative

-

Expected Mass:

-

Positive Mode [M+H]⁺: 162.2

-

Negative Mode [M-H]⁻: 160.2

-

Structural Elucidation by NMR

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, serving as the definitive proof of structure.

-

Expected ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.8 (s, 1H): Phenolic -OH proton.

-

δ ~7.3 (d, 2H): Aromatic protons ortho to the quaternary carbon.

-

δ ~6.8 (d, 2H): Aromatic protons meta to the quaternary carbon.

-

δ ~1.7 (s, 6H): Protons of the two methyl groups.

-

-

Expected ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~157 ppm: Aromatic carbon attached to the -OH group.

-

δ ~130-132 ppm: Aromatic carbons.

-

δ ~122 ppm: Nitrile carbon (-C≡N).

-

δ ~115 ppm: Aromatic carbons.

-

δ ~40 ppm: Quaternary carbon.

-

δ ~28 ppm: Methyl carbons.

-

Applications in Drug Discovery

The primary application of 2-(4-hydroxyphenyl)-2-methylpropanenitrile is as a structural precursor for pharmaceutical agents. Its role as an intermediate for PI3K/mTOR inhibitors is particularly noteworthy.[1]

Caption: Role as a building block in kinase inhibitor synthesis.

In the synthesis of complex inhibitors, the phenolic hydroxyl group can be used as a handle for further chemical modifications, such as etherification, to connect to other parts of the target molecule. The nitrile can be hydrolyzed or reduced to other functional groups, while the gem-dimethyl group provides a specific steric footprint that can enhance binding to the target protein's active site.

Safety and Handling

Professional diligence requires strict adherence to safety protocols when handling any chemical intermediate.

-

Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also considered harmful to aquatic life.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: Dispose of waste material at a licensed chemical destruction plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Conclusion

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is more than a simple chemical; it is an enabling tool for the advancement of medicinal chemistry. Its well-defined properties, accessible synthesis, and clear role in the creation of high-value therapeutics make it a subject of considerable importance. This guide has provided the necessary technical framework for its synthesis, characterization, and safe handling, empowering scientific professionals to leverage this key intermediate in their pursuit of novel drug discoveries.

References

-

PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. [Link]

-

Airgas. Safety Data Sheet. [Link]

-

ChemBK. 2-hydroxy-2-methylpropanenitrile. [Link]

-

PubChem. (2~{S})-3-(2-chloranyl-4-oxidanyl-phenyl)-2-(4-hydroxyphenyl)propanenitrile. [Link]

-

PubChem. 2-Hydroxy-2-methylpropanenitrile;propanamide. [Link]

- Google Patents.

-

National Institutes of Health. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. [Link]

-

ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

-

ResearchGate. (i) 1-(4-Hydroxyphenyl)propan-1-one and 3-nitrophthalonitrile, K2CO3,.... [Link]

-

Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. [Link]

-

PubChem. 2-(2'-Methoxyphenyl)-2-(4'-hydroxyphenyl)propane. [Link]

-

ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl-)-3,5-imethylbenzamide in Biological Samples. [Link]

-

MDPI. Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile 96% | CAS: 55770-61-1 | AChemBlock [achemblock.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. zycz.cato-chem.com [zycz.cato-chem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and potential applications in medicinal chemistry.

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, also known as 4-hydroxy-α,α-dimethylphenylacetonitrile, is a nitrile compound featuring a hydroxyphenyl group. Its structure makes it a valuable building block in organic synthesis, particularly as a precursor for various pharmacologically active molecules. The presence of a hydroxyl group, a quaternary carbon, and a nitrile moiety provides multiple reaction sites for chemical modification, enabling the synthesis of a diverse range of derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is essential for its handling, synthesis, and purification.

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile | [1] |

| CAS Number | 55770-61-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.20 g/mol | [1] |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

The synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be efficiently achieved through the silylcyanation of 4'-hydroxyacetophenone. This method offers a mild and effective route to the corresponding cyanohydrin.[2]

Synthesis Workflow

Caption: Synthetic workflow for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Experimental Protocol

Materials:

-

4'-Hydroxyacetophenone

-

Trimethylsilyl cyanide (TMSCN)[3]

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4'-hydroxyacetophenone (1 equivalent) in anhydrous DMF.

-

Addition of Reagents: Add potassium carbonate (0.1 equivalents) to the solution.[4] Subsequently, add trimethylsilyl cyanide (1.2 equivalents) dropwise at room temperature.[3]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding 1 M hydrochloric acid at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of the synthesized 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets, ~6.8-7.4 ppm), hydroxyl proton (singlet, variable shift), methyl protons (singlet, ~1.6 ppm). |

| ¹³C NMR | Aromatic carbons (~115-155 ppm), quaternary carbon attached to CN and phenyl ring, nitrile carbon (~120 ppm), methyl carbons. |

| FTIR (cm⁻¹) | O-H stretch (~3300, broad), C-H stretches (aromatic and aliphatic, ~2900-3100), C≡N stretch (~2230, weak), C=C stretches (aromatic, ~1500-1600), C-O stretch (~1230). |

| Mass Spec. (m/z) | Molecular ion peak [M]⁺ at 161. Fragmentation may involve loss of CH₃ (m/z 146) and HCN (m/z 134). |

Analytical Workflow

Caption: Analytical workflow for the characterization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Potential Applications in Drug Development

While direct pharmacological data for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is not extensively available, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate in drug discovery.[][6]

-

Scaffold for Novel Analgesics: The N-(4-hydroxyphenyl)acetamide moiety is a core component of acetaminophen, a widely used analgesic and antipyretic.[7] Derivatives of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile could be explored for the development of novel analgesics with potentially improved safety profiles.

-

Precursor for Bioactive Molecules: The nitrile group is a versatile functional group that can be converted into amines, amides, or carboxylic acids, opening avenues for the synthesis of a wide array of derivatives. These derivatives can be screened for various pharmacological activities.

Safety and Handling

As a nitrile-containing compound, 2-(4-Hydroxyphenyl)-2-methylpropanenitrile should be handled with care in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of related compounds.

Conclusion

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. The synthetic protocol outlined in this guide provides a reliable method for its preparation. Its structural features make it an attractive starting material for the development of novel therapeutic agents. Further research into the biological activities of its derivatives is warranted to fully explore its potential in drug discovery.

References

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Mild and Efficient Silylcyanation of Ketones Catalyzed by N-Methylmorpholine N-Oxide [organic-chemistry.org]

- 3. Trimethylsilyl cyanide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 6. mlunias.com [mlunias.com]

- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile and its Core Precursors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a valuable intermediate in the development of various bioactive molecules. We will delve into the selection of precursors and detail the primary synthetic routes, emphasizing the chemical principles and experimental considerations that ensure a robust and reproducible process.

Strategic Overview of the Synthesis

The synthesis of 2-(4-hydroxyphenyl)-2-methylpropanenitrile is most effectively approached through a two-step process. This strategy hinges on the initial formation of a key ketone intermediate, 4-hydroxyacetophenone, which is subsequently converted to the target cyanohydrin. This modular approach allows for greater control over each transformation and facilitates purification.

The overall synthetic pathway can be visualized as follows:

An In-depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-hydroxyphenyl)-2-methylpropanenitrile, a versatile aromatic nitrile compound. By synthesizing foundational chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in synthetic chemistry and drug discovery. We will delve into its chemical identity, synthesis protocols, structural characterization, and explore its potential as a scaffold in medicinal chemistry, all while maintaining a strong commitment to scientific integrity and reproducibility.

Core Molecular Identity and Physicochemical Properties

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, confirmed by its IUPAC name, is a bifunctional molecule featuring a phenol group and a tertiary nitrile.[1][2] This unique combination of functional groups makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile [1][2]

| Property | Value | Source |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile | Advanced ChemBlocks[1] |

| CAS Number | 55770-61-1 | Advanced ChemBlocks[1] |

| Molecular Formula | C₁₀H₁₁NO | Advanced ChemBlocks[1] |

| Molecular Weight | 161.2 g/mol | Advanced ChemBlocks[1] |

| Canonical SMILES | CC(C)(C1=CC=C(O)C=C1)C#N | Advanced ChemBlocks[1] |

Strategic Synthesis: Methodologies and Mechanistic Rationale

The synthesis of hydroxyphenyl nitriles can be approached through various strategies, primarily involving the introduction of a nitrile group to a phenolic precursor. While a specific, detailed protocol for 2-(4-hydroxyphenyl)-2-methylpropanenitrile is not extensively documented in publicly available literature, a robust synthesis can be designed based on established methods for analogous compounds. A plausible and efficient approach involves the cyanation of a suitable precursor, such as 4-(1-hydroxy-1-methylethyl)phenol.

Proposed Synthetic Pathway: Cyanation of a Tertiary Alcohol

The conversion of the tertiary alcohol, 4-(1-hydroxy-1-methylethyl)phenol, to the corresponding nitrile is a key transformation. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group is first converted into a good leaving group, followed by the introduction of a cyanide nucleophile.

Caption: Proposed synthetic workflow for 2-(4-hydroxyphenyl)-2-methylpropanenitrile.

Detailed Experimental Protocol (Hypothetical, based on established methods)

This protocol is a well-reasoned, hypothetical procedure based on standard organic synthesis techniques for similar transformations.

Step 1: Activation of the Hydroxyl Group

-

Rationale: The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must be converted into a more reactive species, such as a tosylate or a halide.

-

Procedure:

-

To a stirred solution of 4-(1-hydroxy-1-methylethyl)phenol (1 equivalent) in anhydrous dichloromethane at 0 °C, add triethylamine (1.2 equivalents).

-

Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate intermediate.

-

Step 2: Nucleophilic Substitution with Cyanide

-

Rationale: The activated intermediate is now susceptible to attack by a cyanide nucleophile. The choice of a polar aprotic solvent like DMSO facilitates the solubility of the cyanide salt and promotes the SN2 reaction.

-

Procedure:

-

Dissolve the crude tosylate intermediate in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 equivalents) and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the tosylate is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-hydroxyphenyl)-2-methylpropanenitrile.

-

Structural Elucidation and Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (AA'BB' system): Two doublets in the δ 6.8-7.4 ppm range. - Methyl protons: A singlet at approximately δ 1.7 ppm (integrating to 6H). - Phenolic proton: A broad singlet, chemical shift dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons: Peaks in the δ 115-155 ppm range. - Quaternary carbon attached to the nitrile and phenyl group: A peak around δ 40-50 ppm. - Methyl carbons: A peak around δ 25-30 ppm. - Nitrile carbon: A peak in the δ 120-125 ppm region. |

| IR (Infrared) | - O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹. - C≡N stretch (nitrile): A sharp, medium intensity band around 2230-2250 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ range. - C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹. |

| Mass Spec. (MS) | - Molecular ion peak (M⁺) at m/z = 161. - Fragmentation pattern may show loss of a methyl group (m/z = 146) and the nitrile group. |

Relevance in Drug Discovery and Medicinal Chemistry

While direct pharmacological data for 2-(4-hydroxyphenyl)-2-methylpropanenitrile is scarce, its structural motifs are present in various biologically active molecules, suggesting its potential as a valuable building block in drug discovery.

The Nitrile Group as a Pharmacophore

The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is often used as a bioisostere for a carbonyl group. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

A Precursor to Biologically Active Compounds

Research has shown that the closely related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, serves as a key intermediate in the synthesis of PI3K/mTOR inhibitors, which are a class of anticancer agents. This highlights the potential of the 2-(4-aminophenyl)-2-methylpropanenitrile core, which can be derived from the title compound, in the development of kinase inhibitors.

Caption: Potential utility of the core structure in the synthesis of kinase inhibitors.

Safety and Handling

As with all nitrile-containing compounds, 2-(4-hydroxyphenyl)-2-methylpropanenitrile should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Nitriles can be toxic if inhaled, ingested, or absorbed through the skin. In case of exposure, seek immediate medical attention.

Conclusion

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic strategy, predicted characterization data, and its potential relevance in the field of drug discovery. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Sources

An In-Depth Technical Guide to 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Hydroxyphenyl)-2-methylpropanenitrile, a cyanohydrin derivative, is a pivotal chemical intermediate with significant, albeit often indirect, applications in the pharmaceutical industry. Its strategic importance lies in its role as a precursor to valuable pharmacologically active molecules. This technical guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and its crucial function as a building block in drug development, with a focus on the causality behind experimental choices and methodologies.

Nomenclature and Chemical Identity

Properly identifying a chemical compound is the foundation of scientific communication. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is known by several synonyms, which are essential to recognize when searching literature and chemical databases.

Table 1: Synonyms and Identifiers

| Identifier Type | Value |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile |

| CAS Number | 55770-61-1[1][2] |

| Molecular Formula | C₁₀H₁₁NO[1][2] |

| Molecular Weight | 161.20 g/mol [1] |

| Synonyms | 2-(4-Hydroxy-phenyl)-2-methyl-propionitrile, 4-Hydroxy-α,α-dimethylphenylacetonitrile |

Physicochemical Properties

Understanding the physicochemical properties of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 88-92 °C |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |

| pKa | The phenolic hydroxyl group is weakly acidic. |

Synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile: A Mechanistic Approach

The most common and efficient method for the synthesis of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile is through the nucleophilic addition of a cyanide ion to the carbonyl group of 4-hydroxyacetophenone. This reaction is a classic example of cyanohydrin formation.[3]

Reaction Principle

The synthesis is predicated on the nucleophilic attack of the cyanide ion (CN⁻) on the electrophilic carbonyl carbon of 4-hydroxyacetophenone. The slightly acidic conditions (pH ~4-5) are critical as they provide a source of HCN to protonate the intermediate alkoxide, while still maintaining a sufficient concentration of the nucleophilic cyanide ion.[4]

Caption: Synthetic pathway for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Experimental Protocol: Synthesis from 4-Hydroxyacetophenone

This protocol is based on established methods for cyanohydrin formation from ketones.[5][6]

Materials:

-

4-Hydroxyacetophenone

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Distilled water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent like diethyl ether or a mixture of water and a water-miscible organic solvent. Cool the flask in an ice bath to 0-5 °C.

-

Cyanide Addition: In a separate beaker, prepare a solution of potassium cyanide (1.1 equivalents) in water. Slowly add the KCN solution to the stirred solution of 4-hydroxyacetophenone, maintaining the temperature below 10 °C.

-

Acidification: Prepare a dilute solution of sulfuric acid. Slowly add the dilute sulfuric acid dropwise to the reaction mixture via the dropping funnel. It is crucial to maintain the temperature below 10 °C to prevent the liberation of highly toxic hydrogen cyanide gas. The pH of the solution should be adjusted to around 4-5.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (saturated NaCl solution) and then dry it over anhydrous magnesium sulfate.

-

Isolation and Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Self-Validating System:

-

TLC Analysis: Compare the reaction mixture spot with the starting material (4-hydroxyacetophenone) spot. The formation of a new, more polar spot indicates product formation.

-

Melting Point Determination: A sharp melting point of the purified product close to the literature value (88-92 °C) is a good indicator of purity.

-

Spectroscopic Analysis: Confirmation of the structure should be done using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Role in Drug Development: A Precursor to Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The primary significance of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile in drug development lies in its role as a key intermediate in the synthesis of 2-(4-hydroxyphenyl)-2-methylpropanoic acid.[7] This carboxylic acid derivative is a crucial building block for certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[7]

Hydrolysis to 2-(4-Hydroxyphenyl)-2-methylpropanoic Acid

The nitrile group of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.[8][9][10]

Caption: Hydrolysis of the nitrile to a carboxylic acid.

This transformation is a critical step in the synthesis of profen-class NSAIDs, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties. The 2-arylpropionic acid moiety is the core pharmacophore of this class of drugs, including ibuprofen and ketoprofen.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Table 3: Analytical Techniques and Expected Observations

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the hydroxyphenyl group, a singlet for the two methyl groups, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons, the quaternary carbon attached to the hydroxyl and nitrile groups, the methyl carbons, and the nitrile carbon. |

| IR Spectroscopy | A broad absorption band for the O-H stretch of the hydroxyl group, sharp C-H stretching for the aromatic and methyl groups, and a characteristic C≡N stretching vibration for the nitrile group. |

| Mass Spectrometry | The molecular ion peak (M⁺) and characteristic fragmentation patterns. |

A combination of these techniques provides a comprehensive and definitive structural confirmation.[11][12]

Safety and Handling

As with all nitrile-containing compounds, 2-(4-Hydroxyphenyl)-2-methylpropanenitrile should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory. Cyanide-containing reagents are highly toxic, and appropriate safety protocols must be strictly followed. In case of accidental exposure, immediate medical attention is required.

Conclusion

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a valuable and versatile chemical intermediate. While it may not be an active pharmaceutical ingredient itself, its role as a precursor in the synthesis of important drug molecules, particularly NSAIDs, is well-established. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for researchers and professionals in the field of drug development and organic synthesis. The methodologies outlined in this guide provide a framework for the safe and efficient utilization of this important building block.

References

-

MySkinRecipes. 2-(4-Hydroxyphenyl)-2-methylpropanoic acid. Available from: [Link]

-

Doc Brown's Chemistry. Methods of preparing nitriles reagents equations physical properties chemical reactions. Available from: [Link]

-

Organic Syntheses. Acetone cyanohydrin. Available from: [Link]

-

Doc Brown's Chemistry. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile... Available from: [Link]

-

CAS. Patent Detail - Citation. Available from: [Link]

- Google Patents. US3983160A - Process for the preparation of hydroxyphenylacetonitriles.

-

YouTube. Cyanohydrin Formation and Reactions. Available from: [Link]

-

Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available from: [Link]

-

Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Available from: [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available from: [Link]

-

Chemistry LibreTexts. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Available from: [Link]

-

Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]

-

Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Available from: [Link]

-

Organic Syntheses. 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available from: [Link]

-

CAS. Patent kind codes for CAS basic and patent family members. Available from: [Link]

-

PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. Available from: [Link]

-

PrepChem.com. Preparation of acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile; 2-hydroxyisobutyronitrile). Available from: [Link]

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

Pharmaffiliates. 21850-61-3| Chemical Name : 2-(4-hydroxyphenyl)propanenitrile. Available from: [Link]

- Google Patents. CN102675148B - The preparation method of p-hydroxybenzonitrile.

-

ResearchGate. Chemical structure of (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid (ibuprofen). Available from: [Link]

-

Arborpharm. Pharmaceutical Intermediates Applications. Available from: [Link]

-

PubMed. Biorefineries for the production of top building block chemicals and their derivatives. Available from: [Link]

-

PubChem. 4-Hydroxybenzyl cyanide. Available from: [Link]

-

ResearchGate. Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Available from: [Link]

-

International Journal of Pharmaceutical Sciences and Research. DESIGN, SYNTHESIS AND ANTIVIRAL ACTIVITY OF 2-{[(2E)-3-(3, 4, 5-MONO/DI/TRI HYDROXYPHENYL) PROP-2-ENOYL] SULFANYL/AMINO} PROPANOIC ACIDS IN HUMAN PLASMA BY ROTOR GENE-Q (5 PLEX) REAL TIME PCR METHOD. Available from: [Link]

-

ResearchGate. 2.7.5. HPLC/NMR and related hyphenated NMR methods. Available from: [Link]

-

Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. Available from: [Link]

-

MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile 96% | CAS: 55770-61-1 | AChemBlock [achemblock.com]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. 2-(4-Hydroxyphenyl)-2-methylpropanoic acid [myskinrecipes.com]

- 8. Nucleophilic addition of hydrogen cyanide to aldehydes ketones hydrolysis of hydroxynitrile to carboxylic acid stereochemistry of nucleophilic addition advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. savemyexams.com [savemyexams.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Preamble: A Note on Scientific Diligence

Chemical and Physical Identity

Understanding the fundamental properties of a compound is the bedrock of its safe handling. The identity and key physical characteristics of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile are summarized below.

| Property | Value | Source |

| CAS Number | 55770-61-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO | [1][2] |

| Molecular Weight | 161.2 g/mol | [1][2] |

| IUPAC Name | 2-(4-hydroxyphenyl)-2-methylpropanenitrile | [2] |

| SMILES | CC(C)(C#N)C1=CC=C(O)C=C1 | [2] |

| Appearance | Assumed to be a solid at room temperature | Inference |

| Purity | Commercially available at ≥96% | [2] |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; N1 [label="N"]; O1 [label="O"]; H1[label="H"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; C7 [pos="-1.5,-1.4!"]; C8 [pos="-2.2, -0.2!"]; C9 [pos="-2.2, -2.6!"]; C10 [pos="-3,-1.4!"]; N1 [pos="-4.2,-1.4!"]; O1 [pos="3.6,-1.4!"]; H1[pos="4.2,-1.4!"];

// Draw bonds edge [dir=none]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C7 -- C9 [label=""]; C7 -- C10 [label=""]; C10 -- N1 [style=solid, label=""]; C4 -- O1 [label=""]; O1 -- H1[label=""];

// Add double bonds for the aromatic ring C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C5 -- C6 [style=bold];

// Add triple bond for the nitrile group C10 -- N1 [style=bold]; C10 -- N1 [style=bold, constraint=false, pos="p,-3.6,-1.4! p,-3.6,-1.4!"];

}

Caption: Chemical structure of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Hazard Identification and GHS Classification (Inferred)

Given the absence of specific data, a conservative GHS classification is inferred based on the hazards of structural analogs like acetone cyanohydrin and other nitriles. The primary concern is acute toxicity due to the potential metabolic release of cyanide.[3][4]

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS08 (Health Hazard)

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Danger

-

Hazard Statements (H-Statements):

-

H300 + H310 + H330 (Fatal if swallowed, in contact with skin, or if inhaled): This is inferred from the acute toxicity of similar cyanohydrins.[5][6] The nitrile group can be metabolized to release cyanide, which is a potent cellular respiration inhibitor.[3]

-

H315 (Causes skin irritation): Phenolic compounds and nitriles can be irritating to the skin.[7]

-

H319 (Causes serious eye irritation): Expected based on the chemical nature of the compound.[7]

-

H335 (May cause respiratory irritation): Inhalation of dust or aerosols may irritate the respiratory tract.[7]

-

H373 (May cause damage to organs through prolonged or repeated exposure): Chronic exposure to low levels of cyanide-releasing compounds can have long-term health effects.

-

-

Precautionary Statements (P-Statements):

-

P260 (Do not breathe dust/fume/gas/mist/vapors/spray): Essential to prevent respiratory exposure.[5]

-

P262 (Do not get in eyes, on skin, or on clothing): Critical for preventing dermal and ocular contact.[5]

-

P270 (Do not eat, drink or smoke when using this product): A fundamental laboratory safety rule to prevent ingestion.[2][8]

-

P280 (Wear protective gloves/protective clothing/eye protection/face protection): Mandates the use of appropriate Personal Protective Equipment (PPE).[7]

-

P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician): Highlights the urgency of medical attention in case of ingestion.

-

P302 + P352 (IF ON SKIN: Wash with plenty of soap and water): Standard first aid for skin contact.[7]

-

P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing): Standard first aid for inhalation.[7]

-

P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing): Standard first aid for eye contact.[7]

-

P403 + P233 (Store in a well-ventilated place. Keep container tightly closed): Proper storage is key to preventing accidental exposure.[7]

-

P501 (Dispose of contents/container to an approved waste disposal plant): Emphasizes the need for proper disposal of hazardous waste.[7]

-

First-Aid Measures: Rapid and Informed Response

In the event of exposure, immediate and appropriate action is critical. All personnel working with this compound must be trained in these procedures, and a cyanide antidote kit should be readily accessible.

-

General Advice: Move the victim from the exposure area. If symptoms persist, seek immediate medical attention and provide the attending physician with this safety guide.[9]

-

Inhalation: Remove the victim to fresh air at once.[10][11] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration, but avoid mouth-to-mouth resuscitation .[12] Get medical attention immediately.

-

Skin Contact: Immediately flush the contaminated skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9][11] Wash the affected area with soap and water.[10] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][10] Remove contact lenses if present and easy to do. Continue rinsing.[7] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. [10] If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink.[10] Never give anything by mouth to an unconscious person.[12] Call a poison control center or doctor immediately.[8]

Firefighting and Explosion Hazard

While not expected to be pyrophoric, the combustion of a nitrogen-containing organic molecule presents specific hazards.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can produce highly toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen cyanide (HCN).[10][13]

-

Protective Equipment for Firefighters: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[10][12]

Accidental Release Measures: Containment and Decontamination

A well-rehearsed spill response plan is essential.

-

Personal Precautions: Evacuate personnel to a safe area.[12] Wear appropriate PPE as described in Section 7, including a respirator. Avoid breathing dust and ensure adequate ventilation.[12]

-

Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[7][12]

-

Methods for Cleaning Up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation.[9]

-

Place the spilled material into a suitable, labeled container for hazardous waste disposal.[9][14]

-

Clean the spill area thoroughly with a suitable detergent and water.[10]

-

For large spills, contain the material and contact environmental health and safety personnel.

-

Handling and Storage: Proactive Safety

Proper handling and storage are the most effective means of preventing exposure.

-

Handling:

-

Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[10][12]

-

Wear appropriate PPE at all times (see Section 7).

-

Avoid the formation of dust and aerosols.[12]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[10][13]

-

Keep the container tightly closed when not in use.[12]

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][12]

-

The container should be stored in a tightly closed, properly labeled container.[12]

-

Consider storage at 0-8 °C as recommended by some suppliers.[2]

-

Store separately from strong oxidizing agents, strong acids, and strong bases.

-

Caption: A workflow for the safe handling of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile.

Exposure Controls and Personal Protection

Engineering controls and PPE are the primary barriers against exposure.

-

Engineering Controls:

-

A certified chemical fume hood is mandatory for all operations involving this compound.

-

Safety showers and eyewash stations must be readily available and tested regularly.

-

-

Personal Protective Equipment (PPE):

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[13]

-

Conditions to Avoid: Avoid exposure to heat, flames, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13]

-

Hazardous Decomposition Products: Under fire conditions, expect the formation of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[10][13]

Toxicological and Ecotoxicological Information

-

Toxicological Data: No specific toxicological data (e.g., LD50, LC50) for 2-(4-Hydroxyphenyl)-2-methylpropanenitrile was found. However, due to its cyanohydrin structure, it should be treated as a highly toxic substance with the potential for fatal consequences upon ingestion, inhalation, or skin contact.[5][6] The toxicity of aliphatic nitriles is primarily due to the metabolic release of cyanide.[3]

-

Ecotoxicological Data: No specific data is available. It is prudent to assume that this compound may be harmful to aquatic life and to prevent its release into the environment.[7]

Disposal Considerations

All waste materials must be treated as hazardous.

-

Disposal Methods: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12] This typically involves disposal through a licensed chemical destruction facility.[12][14] Do not allow the material to enter the sewer system.[8][12]

References

-

PubChem. 2-(4-Hydroxyphenylamino)-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

-

Hisco. Safety Data Sheet Section 4 FIRST AID MEASURES. [Link]

-

Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards | NIOSH. [Link]

-

CPAchem. Safety data sheet. [Link]

-

ChemBK. 2-hydroxy-2-methylpropanenitrile. [Link]

-

PubChem. (2~{S})-3-(2-chloranyl-4-oxidanyl-phenyl)-2-(4-hydroxyphenyl)propanenitrile. National Center for Biotechnology Information. [Link]

-

European Chemicals Agency. Guidance for harmonisation of first aid instructions in the authorisation of biocidal products. [Link]

-

PrepChem.com. Synthesis of 2-(4-hydroxyphenyl) propionitrile. [Link]

-

Chemsrc. 3-(4-Hydroxyphenyl)propanenitrile | CAS#:17362-17-3. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

-

Wikipedia. Acetone cyanohydrin. [Link]

-

PubChem. 2-Hydroxy-2-methylpropanenitrile;propanamide. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. 2-(4-hydroxyphenyl)propanenitrile. [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

PubChem. Formonitrile;2-hydroxy-2-methylpropanenitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-(4-Hydroxyphenyl)-2-methylpropanenitrile 96% | CAS: 55770-61-1 | AChemBlock [achemblock.com]

- 3. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 75920-45-5|2-(4-Methylphenyl)propanenitrile|BLD Pharm [bldpharm.com]

- 5. echemi.com [echemi.com]

- 6. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. media.hiscoinc.com [media.hiscoinc.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. zycz.cato-chem.com [zycz.cato-chem.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic signature of 2-(4-hydroxyphenyl)-2-methylpropanenitrile (CAS 55770-61-1), a compound of interest in synthetic chemistry and drug development. In the absence of a complete, publicly available experimental dataset in spectral databases, this document leverages advanced predictive modeling and foundational spectroscopic principles to establish a reliable analytical profile. We present detailed predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by established fragmentation patterns and functional group analyses. Each section includes not only the interpreted data but also the causal logic behind the recommended experimental protocols, empowering researchers to acquire, interpret, and validate their own results with confidence. This guide is designed to serve as an authoritative reference for scientists engaged in the synthesis, identification, and quality control of this molecule and its structural analogs.

Introduction: The Analytical Challenge

2-(4-Hydroxyphenyl)-2-methylpropanenitrile is a bifunctional organic molecule featuring a phenol, a quaternary carbon center, and a nitrile group. Its molecular formula is C₁₀H₁₁NO, with a monoisotopic mass of 161.084 g/mol . The accurate structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure.

This guide addresses the practical need for a consolidated spectroscopic profile. By integrating data from ¹H NMR, ¹³C NMR, IR, and MS, we can confirm the connectivity of the atoms, identify key functional groups, and determine the molecular weight, thereby providing a holistic and definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen (¹H) and carbon (¹³C) atoms.

Rationale and Experimental Design

The choice of a deuterated solvent is the first critical step. For 2-(4-hydroxyphenyl)-2-methylpropanenitrile, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its rationale is twofold: first, it readily solubilizes the polar phenolic compound; second, its labile deuterium atom will exchange with the phenolic proton, allowing for its unambiguous identification through D₂O exchange experiments. Chloroform-d (CDCl₃) could also be used, but the phenolic proton may exhibit broader signals.

A standard 400 or 500 MHz spectrometer provides the necessary resolution to resolve the aromatic signals and accurately determine coupling constants. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm).

Detailed Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Weighing: Accurately weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[1]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.[2]

-

Dissolution: Gently vortex or sonicate the mixture to ensure complete dissolution. A homogenous solution is critical for sharp, well-resolved peaks.[3]

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[1]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal), tuning (optimizing signal reception for the target nucleus), and shimming (maximizing magnetic field homogeneity) before data acquisition.[2]

Visualization: NMR Experimental Workflow

The following diagram outlines the logical flow for acquiring high-quality NMR spectra.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum provides a clear signature for the molecule. The signals are distinct and readily assignable based on their chemical environment and multiplicity.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.50 | Singlet, Broad | 1H | Ar-OH | The acidic phenolic proton is deshielded and often broad. Its chemical shift is concentration-dependent and it will exchange with D₂O. |

| ~7.35 | Doublet (d) | 2H | Ar-H (ortho to C-CN) | These aromatic protons are deshielded by the electron-withdrawing nitrile group and the aromatic ring current. They appear as a doublet due to coupling with the meta protons. |

| ~6.80 | Doublet (d) | 2H | Ar-H (ortho to C-OH) | These aromatic protons are shielded by the electron-donating hydroxyl group. They appear as a doublet due to coupling with the ortho protons. |

| 1.70 | Singlet (s) | 6H | C(CH₃)₂ | The two methyl groups are chemically equivalent as they are attached to the same quaternary carbon. With no adjacent protons, the signal is a singlet. |

Data predicted using machine learning algorithms and established chemical shift principles.[5]

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum confirms the carbon backbone of the molecule, notably identifying the quaternary carbons which are invisible in the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~157.0 | Quaternary | C -OH | The carbon attached to the highly electronegative oxygen of the hydroxyl group is significantly deshielded. |

| ~131.0 | Quaternary | C -C(CH₃)₂CN | The ipso-carbon of the phenyl ring attached to the propanenitrile group. |

| ~128.0 | Tertiary (CH) | C H (ortho to C-CN) | Aromatic carbons deshielded by the nitrile group. |

| ~122.0 | Quaternary | C ≡N | The nitrile carbon is characteristically found in this region, deshielded by the triple bond. |

| ~115.5 | Tertiary (CH) | C H (ortho to C-OH) | Aromatic carbons shielded by the electron-donating hydroxyl group. |

| ~40.0 | Quaternary | C (CH₃)₂ | The quaternary aliphatic carbon, appearing further downfield than the methyl carbons it is attached to. |

| ~27.0 | Primary (CH₃) | C(C H₃)₂ | The two equivalent methyl carbons appear shielded in the aliphatic region. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Rationale and Experimental Design

For a solid sample like 2-(4-hydroxyphenyl)-2-methylpropanenitrile, the KBr pellet method is the gold standard.[6] This technique involves intimately mixing the sample with dry potassium bromide powder and pressing it into a transparent disc. KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and forms a non-interacting matrix. The critical factor for success is the rigorous exclusion of moisture, as water has strong IR absorption bands that can obscure sample signals.[7]

Detailed Protocol: IR Sample Preparation (KBr Pellet Method)

-

Material Preparation: Gently heat the agate mortar, pestle, and die set under a heat lamp or in a low-temperature oven to drive off adsorbed moisture. Use spectroscopy-grade KBr powder that has been stored in a desiccator.[7]

-

Sample Grinding: Place 1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder.[6]

-

Mixing: Add approximately 100-200 mg of the dry KBr powder to the mortar (a sample-to-KBr ratio of roughly 1:100). Mix gently but thoroughly with the ground sample to ensure uniform dispersion.[8]

-

Die Loading: Transfer a portion of the mixture into the die body, ensuring it forms an even layer.

-

Pressing: Place the assembled die into a hydraulic press. Gradually apply pressure (typically 8-10 metric tons for a 13 mm die) and hold for 1-2 minutes.[7] This allows the KBr to "cold-flow" and form a solid, transparent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder for analysis. A background spectrum using a pure KBr pellet should be collected first.[6]

Predicted IR Spectral Data and Interpretation